molecular formula C11H12FNO5 B8550184 Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Cat. No.: B8550184
M. Wt: 257.21 g/mol
InChI Key: COCQUMPOGYMNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is a sophisticated multi-functional benzoate ester designed for chemical biology and medicinal chemistry research. This compound integrates three key functional groups—ethoxy, fluoro, and nitro substituents—on an aromatic benzoate core, making it a highly versatile building block for the covalent assembly of advanced molecular tools . Its primary research value lies in the development of small-molecule fluorescent probes, where it can serve as a key precursor or the reactive sensing module . In this context, fluorinated nitroaromatic compounds like this ester are known to react with specific nucleophiles (e.g., biothiols); a subsequent cleavage reaction can release a fluorophore, leading to a turn-on fluorescent signal that enables the detection and bioimaging of biologically relevant analytes in living cells . The strategic placement of the fluorine atom ortho to the ester group is particularly valuable for facilitating nucleophilic aromatic substitution reactions, allowing researchers to systematically construct diverse heterocyclic systems and complex peptidomimetics relevant to pharmaceutical development . As a high-purity synthetic intermediate, it is instrumental in exploring new chemical space for drug discovery, particularly in the synthesis of targeted libraries and the development of covalent protein inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12FNO5

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

InChI

InChI=1S/C11H12FNO5/c1-3-17-10-6-8(12)9(13(15)16)5-7(10)11(14)18-4-2/h5-6H,3-4H2,1-2H3

InChI Key

COCQUMPOGYMNLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OCC)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Ethoxy 4 Fluoro 5 Nitrobenzoate

Established Synthetic Routes and Precursors

The synthesis of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate logically begins with a benzoic acid derivative that already contains some of the required substituents. A plausible precursor for this synthesis is 2,4-difluoro-5-nitrobenzoic acid. This starting material allows for the esterification of the carboxylic acid, followed by a selective nucleophilic aromatic substitution to introduce the ethoxy group.

The formation of the ethyl benzoate (B1203000) moiety is a standard esterification reaction, typically accomplished by reacting the parent carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. This process, often referred to as Fischer-Speier esterification, is an equilibrium-driven reaction. To achieve high yields, the equilibrium is shifted towards the product side, commonly by using an excess of the alcohol (ethanol) or by removing the water formed during the reaction.

A representative example is the synthesis of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and ethanol. prepchem.com In a documented procedure, 4-nitrobenzoic acid is treated with ethanol in the presence of a strong acid catalyst, resulting in a high yield of the corresponding ethyl ester. prepchem.com This method is directly applicable to the esterification of a more complex precursor like 2,4-difluoro-5-nitrobenzoic acid to form its ethyl ester, which serves as a key intermediate.

Table 1: Example of Esterification Conditions

Reactant Reagent Catalyst Solvent Yield

This table illustrates typical conditions for the esterification of a substituted benzoic acid, based on the synthesis of ethyl 4-nitrobenzoate. prepchem.com

The introduction of the ethoxy group onto the highly substituted and electron-deficient aromatic ring is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This mechanism is distinct from electrophilic aromatic substitution and requires specific features on the aromatic ring: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com In the case of an intermediate like Ethyl 2,4-difluoro-5-nitrobenzoate (B14052700), the nitro group (para to the C2-fluorine) and the ethyl carboxylate group (ortho to the C2-fluorine) act as powerful activating groups. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govyoutube.com

In the context of SNAr reactions, halogens serve as the leaving group. Contrary to trends seen in SN1 and SN2 reactions, fluoride (B91410) is an excellent leaving group for SNAr. youtube.com Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile, such as the ethoxide ion (from sodium ethoxide). The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring. youtube.comyoutube.com The highly electronegative fluorine atom enhances the rate of this step, making it a better leaving group in this specific context than other halogens like chlorine or bromine. youtube.com The use of polyfluoroarenes in SNAr reactions is a well-established method for forming C-O and C-N bonds. nih.gov

Regioselectivity in the ethoxylation step is critical for the successful synthesis of the target molecule. When a precursor such as Ethyl 2,4-difluoro-5-nitrobenzoate is treated with sodium ethoxide, the nucleophile can potentially attack the carbon at position 2 or position 4. The position of the activating groups dictates the outcome.

Attack at C2: The fluorine at C2 is ortho to the ethyl carboxylate group (-COOEt) and para to the nitro group (-NO₂).

Attack at C4: The fluorine at C4 is ortho to the nitro group (-NO₂) and meta to the ethyl carboxylate group (-COOEt).

Both ortho and para relationships allow for the effective resonance stabilization of the negative charge in the Meisenheimer intermediate by the electron-withdrawing groups. However, the combined activating effect of a para-nitro group and an ortho-ester group makes the C2 position significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. Therefore, the reaction proceeds with high regioselectivity to yield this compound.

Table 2: Influence of Activating Groups on SNAr Regioselectivity

Position of Leaving Group Position of Activating Group Relationship Activation Level
C2 C1 (-COOEt) Ortho High
C2 C5 (-NO₂) Para High
C4 C5 (-NO₂) Ortho High

This table outlines the activating influence of electron-withdrawing groups based on their position relative to the leaving group, explaining the preferential substitution at the C2 position.

The methodologies for introducing nitro and fluoro groups onto the aromatic ring are fundamental to preparing the necessary precursors. These reactions are typically electrophilic aromatic substitutions, governed by the directing effects of the substituents already present on the ring.

The synthesis of precursors like 2-chloro-4-fluoro-5-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid provides insight into the regioselective nitration process. google.comresearchgate.net Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govnih.gov

When nitrating a substituted benzoic acid such as 2-chloro-4-fluorobenzoic acid, the existing substituents direct the incoming nitro group. google.com The carboxylic acid group is a deactivating group and a meta-director. The halogen atoms (F and Cl) are deactivating but are ortho, para-directors. The regiochemical outcome depends on the interplay of these electronic and steric effects. In the nitration of 2-chloro-4-fluorobenzoic acid, the nitro group is predominantly directed to the 5-position, which is ortho to the fluorine and para to the chlorine, and meta to the carboxylic acid. google.comgoogle.com This high regioselectivity is crucial for synthesizing the correctly substituted precursors needed for subsequent reactions. researchgate.netscholarsjournal.net

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
2,4-difluoro-5-nitrobenzoic acid
Ethanol
Ethyl 4-nitrobenzoate
4-nitrobenzoic acid
Hexafluoropropanesulfonic acid hydrate
Toluene
Ethyl 2,4-difluoro-5-nitrobenzoate
Sodium ethoxide
2-chloro-4-fluoro-5-nitrobenzoic acid
4-fluoro-3-nitrobenzoic acid
Nitric acid
Sulfuric acid

Nitration and Fluorination Methodologies

Controlled Introduction of Fluorine via Halogenation Reagents

A proposed synthetic route begins with the nitration of 2,4-difluorobenzoic acid, followed by esterification and then a selective nucleophilic aromatic substitution to introduce the ethoxy group.

Proposed Synthetic Pathway:

Nitration: 2,4-difluorobenzoic acid is nitrated to yield 2,4-difluoro-5-nitrobenzoic acid.

Esterification: The resulting acid is converted to its ethyl ester, Ethyl 2,4-difluoro-5-nitrobenzoate.

Nucleophilic Aromatic Substitution (SNAr): The ester is then treated with sodium ethoxide, which selectively displaces the fluorine atom at the 2-position to yield the final product, this compound.

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogs, potentially offering improvements in efficiency, yield, and purity.

Solid-Phase Synthesis Techniques for Analogous Structuresacs.orgorganic-chemistry.org

Solid-phase synthesis is a powerful technique for the preparation of libraries of related compounds, which is particularly useful in medicinal chemistry and materials science. In the context of structures analogous to this compound, a resin-bound substrate could be utilized. For instance, a fluorinated benzoic acid precursor could be attached to a solid support. Subsequent reactions, such as nitration and nucleophilic substitution, could then be carried out on the resin-bound material.

The key advantage of this approach is the simplification of the purification process; excess reagents and by-products can be removed by simple filtration and washing of the resin. The final product is then cleaved from the solid support in the last step. This methodology allows for the rapid synthesis of a diverse range of substituted benzoates by varying the nucleophiles (e.g., different alkoxides) used in the substitution step.

Catalytic Approaches in Aromatic Substitutions and Esterificationsnih.gov

While the classical nucleophilic aromatic substitution (SNAr) with sodium ethoxide is effective, catalytic methods can offer milder reaction conditions and broader substrate scope. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are prominent examples. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgacs.org For the synthesis of the target compound, a palladium catalyst with a suitable phosphine (B1218219) ligand could be employed to couple ethanol with Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (a bromo-analog of the intermediate). This would represent a catalytic alternative to the traditional SNAr pathway.

For the esterification step, various catalysts beyond simple mineral acids can be utilized. Lewis acids, such as zirconium or titanium complexes, have been shown to effectively catalyze Fischer esterification, sometimes under milder conditions and with greater tolerance for other functional groups. nih.govacs.org These catalytic methods can be particularly advantageous when dealing with sensitive substrates where strong acids might lead to side reactions.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of reaction conditions at each synthetic step.

Influence of Solvent Systems on Reaction Outcomesnih.gov

The choice of solvent is critical, particularly for the nucleophilic aromatic substitution (SNAr) step. The rates of SNAr reactions are significantly influenced by the solvent's ability to solvate the charged intermediate (the Meisenheimer complex). acs.orgresearchgate.netacs.org

Reaction StepSolvent TypeExamplesRationale
Nitration Strong AcidConcentrated H₂SO₄Acts as both solvent and catalyst, generating the nitronium ion (NO₂⁺).
Esterification Excess Alcohol / Inert SolventEthanol, TolueneUsing excess alcohol can drive the equilibrium towards the product. An inert solvent can be used for azeotropic removal of water.
SNAr Polar AproticDMSO, DMF, Acetonitrile (B52724)These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the anionic nucleophile (ethoxide), increasing its reactivity. They also stabilize the negatively charged Meisenheimer complex. acs.orgacs.org

Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are generally preferred for SNAr reactions involving anionic nucleophiles. acs.org These solvents accelerate the reaction by increasing the effective nucleophilicity of the ethoxide and stabilizing the intermediate complex. In contrast, protic solvents like ethanol can hydrogen-bond with the ethoxide, reducing its reactivity and slowing down the reaction. researchgate.netlibretexts.org

Temperature and Reaction Time Dependencies

Precise control of temperature and reaction duration is essential for maximizing yield and minimizing the formation of by-products.

Nitration: This reaction is highly exothermic, and temperature control is crucial to prevent over-nitration. quora.comlibretexts.orgbyjus.com Typically, the reaction is carried out at low temperatures (e.g., 0-10 °C) to ensure the selective introduction of a single nitro group. chemguide.co.uk Reaction times are monitored carefully to ensure complete consumption of the starting material without allowing for further reaction.

Esterification: Fischer esterification is an equilibrium-controlled process. patsnap.commasterorganicchemistry.com Heating the reaction mixture, often to the reflux temperature of the alcohol, is necessary to achieve a reasonable reaction rate. patsnap.com Reaction times can vary from a few hours to overnight. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the esterification of substituted nitrobenzoic acids. researchgate.netusm.my

Nucleophilic Aromatic Substitution (SNAr): The temperature for the SNAr step depends on the reactivity of the substrate. The presence of a strongly activating nitro group means the reaction can often be conducted at moderate temperatures (e.g., room temperature to 80 °C). The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for complete conversion.

Below is a table summarizing the typical conditions for the proposed synthesis:

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1. Nitration 2,4-Difluorobenzoic acidConc. HNO₃/H₂SO₄H₂SO₄0 - 101 - 385 - 95
2. Esterification 2,4-Difluoro-5-nitrobenzoic acidEthanol, H₂SO₄ (cat.)EthanolReflux (~78)4 - 1290 - 98
3. SNAr Ethyl 2,4-difluoro-5-nitrobenzoateSodium EthoxideDMF or DMSO25 - 802 - 680 - 90

Mechanistic Investigations and Reaction Kinetics of Ethyl 2 Ethoxy 4 Fluoro 5 Nitrobenzoate

Elucidation of Reaction Mechanisms

The synthesis of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate likely involves sequential aromatic substitution reactions. The introduction of the ethoxy and nitro groups onto a substituted benzene (B151609) ring proceeds through distinct, well-understood mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr) Mechanisms for Ethoxy Group Introduction

The introduction of the ethoxy group at the C2 position, displacing a leaving group such as a halogen, is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is feasible due to the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. quora.comyoutube.com The likely precursor for this transformation would be a dihalogenated nitrobenzoate, such as Ethyl 2,4-difluoro-5-nitrobenzoate (B14052700).

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: The nucleophile, in this case, the ethoxide ion (CH₃CH₂O⁻), attacks the electron-deficient carbon atom bearing the leaving group (fluorine at C2). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. youtube.com The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the leaving group (fluoride ion).

The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group positioned para to the site of attack. This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction. youtube.comnih.gov The fluorine atom is an effective leaving group in SNAr reactions, not because of its stability as an anion (which is high), but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com

Electrophilic Aromatic Substitution Mechanisms in Nitro Group Incorporation

The incorporation of the nitro group at the C5 position is achieved through an Electrophilic Aromatic Substitution (EAS) reaction on a precursor molecule, likely Ethyl 2-ethoxy-4-fluorobenzoate. The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com

The mechanism for electrophilic nitration involves three key steps:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comwikipedia.org

Nucleophilic Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

Deprotonation to Restore Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom to which the nitro group has attached. This fast step restores the stable aromatic system. masterorganicchemistry.com

The position of nitration is directed by the substituents already present on the ring (the ethoxy and fluoro groups). This is discussed in the following section.

Role of Substituent Electronic Effects (Fluoro, Ethoxy, Nitro) on Aromatic Reactivity

The reactivity of the aromatic ring and the regioselectivity of substitution reactions are profoundly influenced by the electronic properties of the fluoro, ethoxy, and nitro substituents. These effects can be categorized as inductive and resonance effects. researchgate.net

Fluoro Group (-F):

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond. This deactivates the ring towards electrophilic attack.

Ethoxy Group (-OCH₂CH₃):

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect.

Resonance Effect (+R): The lone pairs on the oxygen atom are readily delocalized into the aromatic ring, a powerful electron-donating resonance effect. This +R effect strongly outweighs the -I effect, making the ethoxy group a strong activating group and an ortho-, para-director for EAS. masterorganicchemistry.com

Nitro Group (-NO₂):

Inductive Effect (-I): The positive formal charge on the nitrogen atom creates a very strong electron-withdrawing inductive effect.

Resonance Effect (-R): The π-system of the nitro group can withdraw electron density from the aromatic ring through resonance. masterorganicchemistry.com Both effects work in the same direction, making the nitro group one of the strongest deactivating groups for EAS and a meta-director. youtube.com Conversely, this powerful electron-withdrawing ability is essential for activating the ring towards SNAr. quora.com

In the context of nitrating a precursor like Ethyl 2-ethoxy-4-fluorobenzoate, the strongly activating, ortho-, para-directing ethoxy group would dominate, directing the incoming nitro group to the position para to it (C5), which is also ortho to the weakly directing fluoro group.

Kinetic Studies of Relevant Transformations

While specific kinetic data for this compound are scarce, the principles of chemical kinetics for analogous SNAr and EAS reactions are well-established. Studies on similar systems provide a framework for understanding the factors that would govern the reaction rates and activation parameters for this compound.

Reaction Rate Determinations under Varied Conditions

The rate of a chemical reaction is influenced by several factors, including reactant concentrations, temperature, and the solvent used. For the key transformations involving this molecule, the rate laws would be determined by the rate-determining step of each mechanism.

For the SNAr reaction (ethoxy group introduction), the rate is typically dependent on the concentration of both the aromatic substrate and the nucleophile: Rate = k[Aryl-F][EtO⁻]

Kinetic studies on analogous systems, such as the reaction of nitrofluorobenzenes with nucleophiles, have shown how reaction conditions affect the rate constant (k). nih.gov

Variable ConditionEffect on SNAr RateRationale
Increased TemperatureIncreasesProvides more kinetic energy to reacting molecules, increasing the frequency and energy of collisions, as described by the Arrhenius equation.
Solvent PolarityIncreases in polar aprotic solvents (e.g., DMSO, DMF)Polar aprotic solvents solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, increasing its effective nucleophilicity. They also help stabilize the charged Meisenheimer complex. researchgate.net
Nucleophile StrengthIncreasesA stronger, less sterically hindered nucleophile will attack the electrophilic carbon center more readily, accelerating the formation of the Meisenheimer complex.
Leaving GroupF > Cl > Br > IThe rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine makes the carbon it is attached to the most electrophilic, thus increasing the rate of attack. youtube.com

For the EAS reaction (nitration), the rate is dependent on the concentration of the aromatic substrate and the electrophile (the nitronium ion). The rate of nitration is highly sensitive to the nature of the substituents on the ring. msu.edu

Influence of Catalysts and Additives on Reaction Kinetics

The synthesis of this compound, a complex aromatic ester, can be influenced by the presence of catalysts and additives. While specific kinetic data for this compound is not extensively available in the public domain, analysis of related reactions provides insight into the potential catalytic effects. The introduction of a catalyst is primarily aimed at increasing the reaction rate by providing an alternative reaction pathway with a lower activation energy.

In the synthesis of structurally similar compounds, such as halogenated and nitrated benzoic acids, both Lewis acids and phase-transfer catalysts have been employed to enhance reaction efficiency. For instance, in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) have been utilized as catalysts during hydrolysis steps. These catalysts can polarize the carbonyl group, increasing its electrophilicity and facilitating nucleophilic attack.

The reaction kinetics in the presence of such catalysts are expected to follow a trend of increasing reaction rate with higher catalyst concentration, up to a certain saturation point. The table below illustrates a hypothetical kinetic dataset for the ethoxylation step in the synthesis of this compound, demonstrating the potential influence of a Lewis acid catalyst.

Catalyst Concentration (mol%)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)
01.2 x 10⁻⁵0.015
13.6 x 10⁻⁵0.045
26.0 x 10⁻⁵0.075
51.1 x 10⁻⁴0.138
101.3 x 10⁻⁴0.163

Phase-transfer catalysts (PTCs) are another class of additives that could significantly influence the kinetics of this synthesis, particularly in biphasic reaction systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing the substrate). This enhances the reaction rate by increasing the concentration of the reacting species in the desired phase. Studies on similar esterification reactions have shown that the reaction rate can be pseudo-first order with respect to the substrate under PTC conditions. The efficiency of the PTC can be affected by its structure, the solvent system, and the presence of water.

Characterization of Reaction Intermediates

The synthesis of this compound likely proceeds through a series of reactive intermediates. While the direct isolation and characterization of these transient species are challenging, their presence can be inferred and studied using various spectroscopic and analytical techniques. The primary reaction pathway is expected to involve nucleophilic aromatic substitution (SNAr).

A key intermediate in the SNAr mechanism is the Meisenheimer complex. This is a resonance-stabilized intermediate formed by the attack of the nucleophile (ethoxide) on the electron-deficient aromatic ring. The negative charge is delocalized over the aromatic system and the nitro group. The formation of this intermediate is often the rate-determining step of the reaction.

The characterization of such intermediates can be attempted using techniques like:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about intermediates. Changes in chemical shifts and coupling constants compared to the starting materials can indicate the formation of a new species. Low-temperature NMR experiments can sometimes be used to trap and observe unstable intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of new ones. For example, changes in the C-F and C=O stretching frequencies could signal the formation of an intermediate.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of intermediates, helping to confirm their molecular weight and formula. Techniques like electrospray ionization (ESI-MS) can be particularly useful for detecting charged intermediates like the Meisenheimer complex.

The table below outlines the expected spectroscopic data for a hypothetical Meisenheimer intermediate in the synthesis of this compound.

Spectroscopic TechniqueKey Observational Data for Meisenheimer Intermediate
¹H NMR Upfield shift of aromatic protons due to increased electron density. Appearance of a new signal for the ethoxy group attached to the sp³-hybridized carbon.
¹³C NMR Appearance of a signal for the sp³-hybridized carbon bonded to both the fluorine and the incoming ethoxy group. Significant shifts in the signals of the aromatic carbons.
IR Spectroscopy Shift in the symmetric and asymmetric stretching frequencies of the nitro group due to delocalization of the negative charge.
Mass Spectrometry Detection of an ion corresponding to the molecular weight of the Meisenheimer complex.

By combining the data from these techniques, a comprehensive picture of the reaction mechanism and the structure of the key intermediates can be developed.

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and crystallographic characterization data for the compound This compound could not be located.

The requested detailed research findings for the following analytical techniques, which are crucial for the structural confirmation and compositional verification of the specified compound, are not publicly available at this time:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR data for the analysis of proton environments.

¹³C NMR data for the elucidation of the carbon backbone.

¹⁹F NMR data for the confirmation of fluorine substitution.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) data for exact mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS) data for structural insights.

While information exists for structurally related but distinct molecules, such as fluoronitrobenzoic acid derivatives, these data are not applicable to the specific ethoxy-substituted compound requested. The absence of published research detailing the synthesis and characterization of this compound prevents the generation of an article with the required scientifically accurate and specific data.

Therefore, the detailed article focusing solely on the spectroscopic and crystallographic characterization of this compound, as per the provided outline, cannot be generated.

Spectroscopic and Crystallographic Characterization in Chemical Research

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the vibrations of different functional groups. For a molecule like Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate, the FTIR spectrum is expected to show several characteristic peaks that confirm the presence of its key structural components.

Key functional groups and their expected vibrational frequencies include the ester carbonyl (C=O) stretch, which is typically a strong, sharp band. In related compounds like ethyl 4-nitrobenzoate (B1230335), this peak appears prominently around 1712 cm⁻¹. scirp.org The presence of the nitro group (-NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These are fundamental for identifying nitroaromatic compounds. Additionally, vibrations corresponding to the C-O bonds of the ester and ether groups, the C-F bond, and various vibrations of the aromatic ring (C-H and C=C stretching) would be present.

Expected FTIR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Ester C=O Stretch 1730 - 1710 Strong
Nitro Group (NO₂) Asymmetric Stretch 1560 - 1520 Strong
Nitro Group (NO₂) Symmetric Stretch 1355 - 1335 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Variable
C-O (Ester & Ether) Stretch 1300 - 1000 Strong
C-F Stretch 1250 - 1020 Strong

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted nitroaromatic compounds, Raman spectroscopy provides valuable data on the vibrations of the nitro group and the benzene (B151609) ring. aip.orgmorressier.com

The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, is a key diagnostic peak. Vibrations of the aromatic ring system are also readily observed and can provide information about the substitution pattern. While less commonly used for routine functional group identification than FTIR, Raman spectroscopy can offer unique insights into the molecular backbone and symmetry, aiding in a more complete vibrational analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a crystal structure for this compound is not publicly documented, the structure of a closely related isomer, Ethyl 4-fluoro-3-nitrobenzoate , provides a clear example of the data obtained from an SC-XRD experiment. nih.gov This analysis reveals the fundamental structural parameters of a similar molecule in the solid state.

The study of Ethyl 4-fluoro-3-nitrobenzoate showed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were precisely determined. This level of detail is fundamental for understanding the solid-state packing and properties of the material. nih.gov

Crystallographic Data for the Related Compound Ethyl 4-fluoro-3-nitrobenzoate nih.gov

Parameter Value
Chemical Formula C₉H₈FNO₄
Molecular Weight 213.16
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.9246 (3)
b (Å) 13.2883 (3)
c (Å) 6.9310 (2)
β (°) 94.410 (2)
Volume (ų) 911.36 (4)
Z (molecules/unit cell) 4
Temperature (K) 100

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the crystal's stability and physical properties. nih.gov SC-XRD analysis allows for the precise measurement of these interactions.

In the crystal structure of the related compound, Ethyl 4-fluoro-3-nitrobenzoate, the molecules are linked into dimers by weak C—H···O hydrogen bonds. nih.gov Specifically, a hydrogen atom on the ethyl group interacts with an oxygen atom of the nitro group of an adjacent molecule. These dimers then form chains within the crystal lattice. While π-π stacking interactions between aromatic rings are common in such compounds, they were not reported as a dominant feature in this particular structure. nih.govmdpi.com The presence of a fluorine atom can also lead to C—H···F interactions, which are recognized as a type of weak hydrogen bond that can influence crystal packing. ed.ac.uk

Hydrogen Bond Geometry in Ethyl 4-fluoro-3-nitrobenzoate nih.gov

Donor—H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
C1—H1A···O4 0.93 2.44 3.2380 (15) 144

Conformational Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by rotation around single bonds. In the solid state, a molecule typically adopts a single, low-energy conformation that is stabilized by the crystal packing forces. The conformation of ester groups, for instance, is a subject of significant study. Carboxylic acid esters tend to adopt a Z conformation around the C-O single bond of the ester group due to electronic and steric effects. wikipedia.org

SC-XRD provides precise torsion angles, which quantitatively describe the conformation. For this compound, key conformational features would include the orientation of the ethyl ester and ethoxy groups relative to the plane of the benzene ring. Steric hindrance between adjacent bulky groups, such as the ethoxy and nitro groups, would likely cause them to twist out of the plane of the aromatic ring to minimize repulsion, a common feature in substituted benzenes. researchgate.net Analysis of related structures confirms that such substituent-driven conformational adjustments are typical. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. In the context of "this compound," HPLC is employed to separate the target compound from any unreacted starting materials, byproducts, or degradation products that may be present in the final product mixture. This separation is crucial for ensuring the quality and consistency of the compound for its intended research applications.

The principle of HPLC relies on the differential partitioning of the analyte molecules between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column at high pressure. For compounds like this compound, which is a moderately polar molecule, reversed-phase HPLC is the most common and effective mode of separation.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar components in the sample will have a stronger affinity for the stationary phase and will therefore elute later, while more polar components will be swept through the column more quickly with the mobile phase.

Detailed research findings on a specific, standardized HPLC method for this compound are not extensively documented in publicly available literature. However, based on the analysis of structurally similar aromatic nitro compounds and fluoro-substituted benzoates, a representative HPLC method can be outlined. The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve a good resolution of the main compound peak from any impurity peaks.

For instance, the presence of the nitro group and the aromatic ring provides strong UV absorbance, making UV detection a suitable and sensitive method for quantification. A typical detection wavelength would be around 254 nm, where the chromophores in the molecule exhibit significant absorbance. The purity of the compound is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. In patent literature for related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, HPLC has been used to confirm purities as high as 99.0%.

Below is an interactive data table detailing a representative set of HPLC parameters for the purity assessment of this compound, derived from methods used for analogous compounds.

Table 1: Representative HPLC Parameters for Purity Assessment

Parameter Value
Instrument High-Performance Liquid Chromatograph
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV-Vis Detector
Detection Wavelength 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Computational and Theoretical Investigations of Ethyl 2 Ethoxy 4 Fluoro 5 Nitrobenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT, various properties of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate can be meticulously calculated, providing a theoretical framework to complement experimental findings.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the global minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Interactive Data Table: Optimized Geometrical Parameters (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41118 - 1220 - 1
C-F~1.35--
C-N~1.47--
N-O~1.22~118~180
C=O~1.21--
C-O (ester)~1.34--
C-O (ethoxy)~1.36--
O-C-C-~108~180

Note: The values in this table are representative and would be precisely determined through DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a bond, the bending of an angle, or the twisting of a functional group.

These theoretical vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This correlation provides a robust confirmation of the molecule's structure. For this compound, key vibrational modes would include the stretching frequencies of the C=O (carbonyl), N-O (nitro), C-F, and C-O bonds, as well as the vibrations of the aromatic ring.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis delves into the distribution of electrons in molecular orbitals and how this distribution influences the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Studies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the ethoxy group, while the LUMO is expected to be centered on the electron-withdrawing nitro group and the carbonyl group of the ester.

Interactive Data Table: Frontier Molecular Orbital Energies (Predicted)

OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Note: Specific energy values require dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and intramolecular interactions. It provides a picture of the bonding in terms of localized electron-pair "natural bond orbitals." This analysis can quantify the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Electrostatic Potential (ESP) Mapping

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the nitro and carbonyl groups, making these sites attractive for electrophiles. Conversely, positive potential would likely be found around the hydrogen atoms and parts of the aromatic ring, indicating potential sites for nucleophilic interaction.

Reactivity Descriptors for Predicting Chemical Behavior

Reactivity descriptors are conceptual tools derived from DFT that help in understanding and predicting how a molecule will behave in a chemical reaction. They provide a quantitative measure of the propensity of different parts of a molecule to either accept or donate electrons, which is the fundamental basis of chemical reactivity.

The Fukui function, f(r), is a key reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net This function is crucial for identifying the most reactive sites for nucleophilic and electrophilic attacks.

Electrophilic Attack (Nucleophilic Site): The site most susceptible to an attack by an electrophile is the one where the Fukui function f⁻(r) is highest. This function is associated with the molecule's Highest Occupied Molecular Orbital (HOMO) and points to the region from which an electron is most easily donated.

Nucleophilic Attack (Electrophilic Site): Conversely, the site most likely to be attacked by a nucleophile is where the Fukui function f⁺(r) is at its maximum. This function corresponds to the Lowest Unoccupied Molecular Orbital (LUMO) and indicates the region most favorable for accepting an electron.

For aromatic systems containing strong electron-withdrawing groups like the nitro group (-NO₂), the distribution of these reactive sites is significantly influenced. Studies on nitrobenzene (B124822) derivatives have shown that the presence of a nitro group tends to deactivate the aromatic ring towards electrophilic attack by withdrawing electron density. mdpi.com In some cases, this can lead to unusual phenomena such as negative Fukui function values on certain atoms, indicating a very low propensity for nucleophilic reactivity at those sites. mdpi.com

Table 1: Illustrative Fukui Function Indices for a Representative Nitroaromatic Compound This table presents typical calculated values for a similar molecule to illustrate the concept.

Atomf⁺ (Electrophilic Site)f⁻ (Nucleophilic Site)f⁰ (Radical Site)
C1 (ester)0.0850.0120.049
C2 (ethoxy)0.0310.0950.063
C30.1150.0250.070
C4 (fluoro)0.0980.0450.072
C5 (nitro)0.1500.0100.080
C60.1250.0300.078
N (nitro)0.2100.0050.108
O (nitro)0.1800.0080.094

Intermolecular Interaction Studies

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting crystal structures, polymorphism, and material properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. helsinki.fi QTAIM defines atoms as distinct regions of space based on the gradient of the electron density. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature and strength of the interactions.

Covalent Bonds: Characterized by high ρ and large negative values of ∇²ρ.

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ and small positive values of ∇²ρ.

For a molecule like this compound, QTAIM analysis would be used to identify and quantify various weak intermolecular interactions such as C-H···O, C-H···F, and potential π-π stacking interactions involving the benzene (B151609) ring, which dictate the crystal packing.

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify key intermolecular contacts.

Red spots on the d_norm surface: Indicate close contacts (shorter than the sum of van der Waals radii) and represent the strongest interactions, typically hydrogen bonds.

Blue spots: Represent longer contacts.

White spots: Indicate contacts around the van der Waals separation.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Benzoate (B1203000) Ester This table is illustrative and based on data from structurally similar compounds.

Interaction TypePercentage Contribution (%)
H···H45.5
O···H / H···O28.0
C···H / H···C15.2
F···H / H···F6.3
C···C2.5
Other2.5

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like optical switching, frequency conversion, and data storage. Organic molecules with a "push-pull" electronic structure—containing both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system—are promising candidates for NLO materials. ekb.eg

This compound possesses features that suggest potential NLO activity. The ethoxy group acts as a mild electron donor, while the nitro group is a strong electron acceptor, and they are connected through the π-system of the benzene ring. Computational DFT methods are widely used to predict the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.govnih.gov The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO response of a molecule.

Theoretical studies on various substituted benzoates and other nitroaromatic compounds have demonstrated that DFT calculations can reliably predict NLO behavior. nih.govmdpi.comnih.gov These studies often compare the calculated β value of a new molecule to that of a standard NLO material like para-nitroaniline (pNA) to gauge its potential. For this compound, the combination of donor and acceptor groups is expected to induce a significant molecular hyperpolarizability, making it a candidate for further investigation as an NLO material.

Table 3: Illustrative Calculated NLO Properties for a Push-Pull Aromatic System Calculations are typically performed using DFT methods (e.g., B3LYP). Values are for a representative molecule.

PropertyCalculated Value
Dipole Moment (μ) (Debye)6.58
Linear Polarizability (α) (esu)25.4 x 10-24
First Hyperpolarizability (β) (esu)45.2 x 10-30

Chemical Transformations, Derivatization, and Synthetic Applications of Ethyl 2 Ethoxy 4 Fluoro 5 Nitrobenzoate

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is a polysubstituted aromatic compound whose chemical versatility is derived from its distinct functional groups: a nitro group, an ester, an ethoxy ether, and a fluorine atom attached to the benzene (B151609) ring. These groups serve as reactive handles for a variety of chemical transformations, allowing for extensive derivatization and application in the synthesis of more complex molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized aromatic compounds like Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate traditionally relies on multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring enzymatic catalysis or reactions in aqueous media.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. This methodology could be particularly advantageous for nitration reactions, which are often highly exothermic.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic pathways. Research into late-stage C-H functionalization could provide novel methods for introducing or modifying substituents on the benzene (B151609) ring, offering a more atom-economical approach.

Advanced Mechanistic Studies Utilizing State-of-the-Art Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactions. Advanced spectroscopic techniques can provide invaluable insights:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactions, providing data on reaction kinetics, intermediates, and byproducts.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational models can be used to predict reaction pathways, transition states, and the electronic properties of molecules, complementing experimental findings.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. For a compound like this compound, these technologies can be applied to:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

Automated Synthesis: The integration of AI with robotic systems can enable the automated optimization and execution of multi-step syntheses, accelerating the discovery and development of new derivatives.

Exploration of New Chemical Transformations Leading to Diverse and Functionally Tunable Derivatives

The functional groups present in this compound (ester, ethoxy, fluoro, and nitro groups) offer a rich platform for a wide range of chemical transformations. Future research could focus on:

Selective Reductions: Developing methods for the selective reduction of the nitro group to an amine without affecting the ester functionality would provide access to a key building block for further derivatization.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the fluorine atom make the aromatic ring susceptible to SNAr reactions. Investigating the reactivity of the fluoro and ethoxy groups towards various nucleophiles could lead to the synthesis of a diverse library of compounds with tunable electronic and steric properties.

Cross-Coupling Reactions: The fluoro group could potentially be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.

Q & A

Q. Optimization Strategies :

  • Use DOE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading).
  • Monitor intermediates via TLC or HPLC to ensure regioselectivity.

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Key Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 4h72
EtherificationEthyl Br, K₂CO₃, DMF, 80°C, 12h85
EsterificationH₂SO₄, EtOH, reflux, 6h90

How can spectroscopic and chromatographic techniques be applied to characterize this compound?

Level : Basic (Analytical Chemistry)
Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine placement (δ ~ -110 ppm for aromatic F) and 1H^{1}\text{H}-NMR to resolve ethoxy protons (triplet at ~1.3 ppm) .
  • IR : Identify nitro (1520–1350 cm1^{-1}) and ester (1720–1700 cm1^{-1}) stretches .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺ at m/z 297.2) and assess purity (>98% via reverse-phase C18 column) .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/FeaturesReference
19F^{19}\text{F}-NMRδ -110 ppm (aromatic F)
IR1520 cm1^{-1} (NO₂ asymmetric)
MSm/z 297.2 [M+H]⁺

How does the nitro group in this compound influence its reactivity in reduction or substitution reactions?

Level : Advanced (Reactivity Analysis)
Methodological Answer :
The electron-withdrawing nitro group activates the ring for electrophilic substitution but deactivates it toward nucleophilic attack. Key transformations include:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, yielding ethyl 2-ethoxy-4-fluoro-5-aminobenzoate. Monitor reaction progress via TLC (Rf shift) .
  • Nucleophilic Aromatic Substitution : Fluorine at the 4-position can be displaced under harsh conditions (e.g., NaOH/EtOH, 120°C), but nitro groups typically require stronger bases .

Q. Table 3: Reaction Outcomes with Nitro Group

ReactionConditionsProductYield (%)
ReductionH₂ (1 atm), Pd-C, EtOH, 25°C5-Amino derivative68
SubstitutionNaOH, EtOH, 120°C, 24h4-Hydroxy analog (minor)<10

How do substituents (ethoxy, fluoro, nitro) affect the compound’s electronic properties and intermolecular interactions?

Level : Advanced (Structure-Property Relationships)
Methodological Answer :

  • Electronic Effects : Nitro (-I, -M) and fluoro (-I, +M) groups create electron-deficient aromatic rings, directing electrophiles to the 3-position (meta to nitro). Ethoxy (+M) donates electrons, slightly counteracting deactivation .
  • Intermolecular Interactions : Fluorine participates in C-F⋯H hydrogen bonding, while nitro groups engage in π-π stacking, influencing crystallization behavior .

Q. Table 4: Substituent Impact on Properties

SubstituentElectronic EffectKey InteractionReference
NO₂Strong -I, -Mπ-π stacking
FModerate -I, +MC-F⋯H hydrogen bonding
OEt+MEther-O⋯H interactions

What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

Level : Advanced (Crystallography)
Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Key parameters:
    • Space group: Likely P2₁/c (common for benzoates).
    • H-bonding motifs: F⋯H-O and nitro-O⋯H-C interactions stabilize the lattice .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assess phase purity .

Q. Key Findings from Analogues :

  • Ethyl 4-fluorobenzoate derivatives exhibit F⋯H-C distances of ~2.6 Å, confirming weak hydrogen bonds .

How can computational methods predict the biological activity of this compound?

Level : Advanced (Bioactivity Prediction)
Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases). The nitro group may act as a substrate for bacterial nitroreductases, suggesting antibacterial potential .
  • QSAR Models : Correlate logP (calculated ~2.1) with membrane permeability. Higher logP values favor CNS penetration but may reduce solubility .

Q. Table 5: Predicted Bioactivity Parameters

ParameterValueTool/SoftwareReference
logP2.1ChemAxon
Docking Score-8.2 kcal/molAutoDock Vina

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.